molecular formula C10H20N2 B8803766 Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI)

Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI)

Cat. No.: B8803766
M. Wt: 168.28 g/mol
InChI Key: YAUYNQUPOXKDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) is an organic compound with the molecular formula C10H20N2 It features a cyclohexane ring substituted with an amine group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method includes the following steps:

    Formation of the imine intermediate: Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine group or the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amine-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: Lacks the pyrrolidine ring, making it less complex.

    Pyrrolidine: Does not have the cyclohexane ring, resulting in different chemical properties.

    N-Methylcyclohexanamine: Similar structure but with a methyl group instead of the pyrrolidine ring.

Uniqueness

Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans-(9CI) is unique due to the presence of both the cyclohexane and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-pyrrolidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C10H20N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h9-10H,1-8,11H2

InChI Key

YAUYNQUPOXKDNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl N-(4-pyrrolidin-1-ylcyclohexyl)carbamate (Intermediate 238; 222 mg, 0.83 mmol) was taken up in DCM (1.5 mL) and TFA (1 mL). The reaction mixture was stirred at ambient temperature for 3 hours, poured directly onto an SCX-3 cartridge (2 g), pre-wet with DCM. The cartridge was washed through with DCM (10 mL), followed by methanol (30 mL) and then eluted with 2M ammonia in Methanol (25 mL). Evaporation to dryness of the ammoniacal solution yielded the title compound as an amber coloured oil (103 mg, 74%)
Name
tert-butyl N-(4-pyrrolidin-1-ylcyclohexyl)carbamate
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Intermediate 238
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

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